molecular formula C20H14F2N4OS B11285139 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11285139
M. Wt: 396.4 g/mol
InChI Key: OZHUCAXLYQJTDF-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a synthetic organic compound with the molecular formula C20H14F2N4OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate fluorophenylmethyl precursors and subject them to a series of reactions such as nucleophilic substitution, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pteridinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: Utilized in the production of specialty chemicals, materials, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfanyl group play crucial roles in binding affinity and selectivity. The compound may inhibit or modulate the activity of its targets through competitive or allosteric mechanisms, affecting downstream signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
  • 3-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile
  • (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine

Uniqueness

Compared to similar compounds, 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibits unique properties due to the specific positioning of fluorine atoms and the sulfanyl group

Properties

Molecular Formula

C20H14F2N4OS

Molecular Weight

396.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C20H14F2N4OS/c21-15-6-4-13(5-7-15)11-26-19(27)17-18(24-9-8-23-17)25-20(26)28-12-14-2-1-3-16(22)10-14/h1-10H,11-12H2

InChI Key

OZHUCAXLYQJTDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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